

# Application Notes and Protocols for cAMP Assay Using LY2794193

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## Compound of Interest

Compound Name: LY2794193

Cat. No.: B608717

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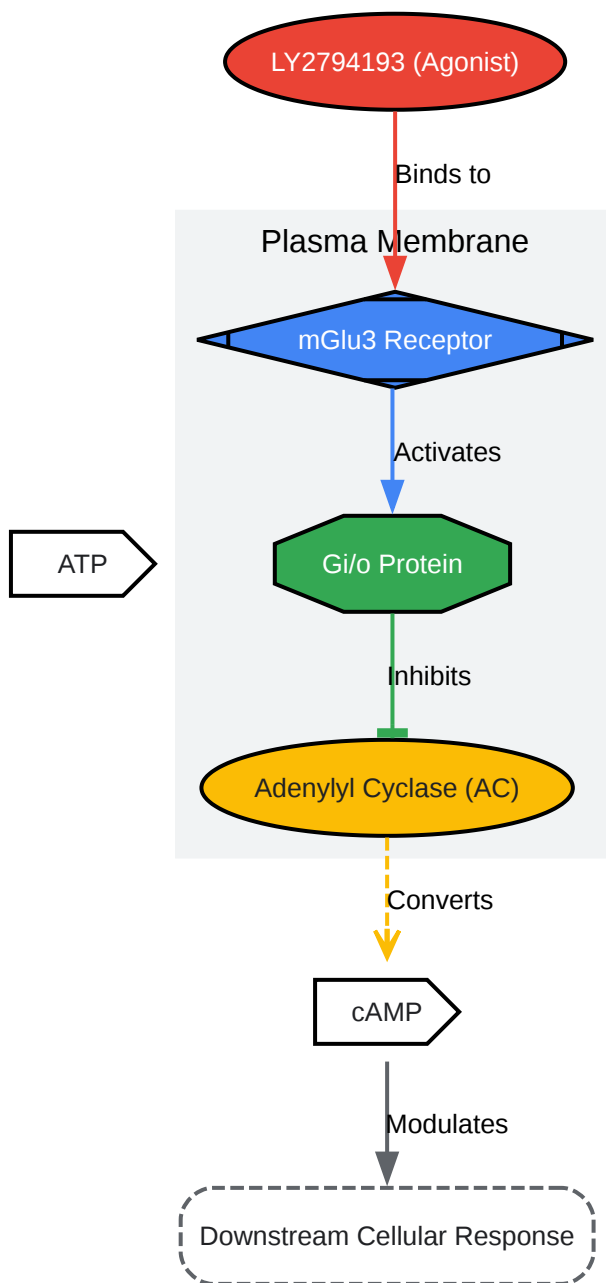
## Introduction

This document provides a detailed protocol for conducting a cyclic adenosine monophosphate (cAMP) assay to characterize the activity of the selective metabotropic glutamate receptor 3 (mGlu3) agonist, **LY2794193**. Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in the central nervous system. The mGlu3 receptor subtype is coupled to the Gi/o signaling pathway. Activation of the mGlu3 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP.[1] Therefore, a cAMP assay is a robust method to quantify the agonist activity of compounds targeting the mGlu3 receptor.

It is important to note that while the initial inquiry mentioned the kappa opioid receptor, **LY2794193** is a well-characterized, potent, and selective agonist for the mGlu3 receptor.[2][3] This protocol will focus on its established mechanism of action.

## Signaling Pathway of mGlu3 Receptor Activation

Activation of the Gi/o-coupled mGlu3 receptor by an agonist like **LY2794193** inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. This contrasts with Gs-coupled receptors, which stimulate adenylyl cyclase and increase cAMP production.



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**Figure 1:** mGlu3 Receptor Signaling Pathway.

## Quantitative Data for **LY2794193**

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of **LY2794193** for the human mGlu3 and mGlu2 receptors, demonstrating its selectivity.

Compound	Receptor	Parameter	Value (nM)
LY2794193	hmGlu3	Ki	0.927
hmGlu3	EC50	0.47	
hmGlu2	Ki	412	
hmGlu2	EC50	47.5	

Data sourced from  
MedchemExpress.[2]  
[3]

## Experimental Protocol: HTRF cAMP Assay for mGlu3 Receptor Activation

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in CHO-K1 or HEK293 cells stably expressing the human mGlu3 receptor. Homogeneous Time-Resolved Fluorescence (HTRF) is a common technology for this application.

### Principle of the HTRF cAMP Assay

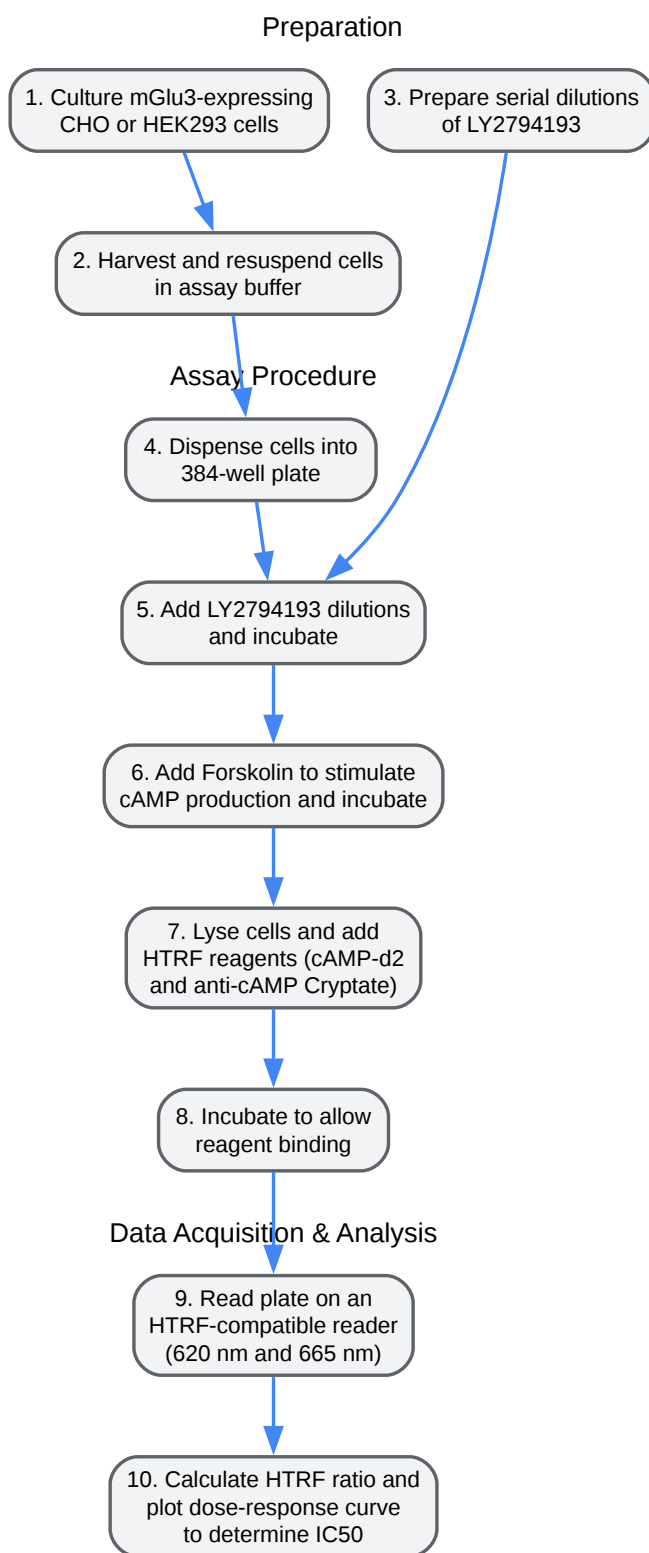
The HTRF cAMP assay is a competitive immunoassay.[4] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP analog for binding to an anti-cAMP antibody labeled with a Europium cryptate (the donor fluorophore). When the donor and acceptor (d2) are in close proximity, Fluorescence Resonance Energy Transfer (FRET) occurs. An increase in intracellular cAMP leads to less binding of the d2-labeled cAMP to the antibody, resulting in a decreased FRET signal.

### Materials and Reagents

- Cells: CHO-K1 or HEK293 cells stably expressing the human mGlu3 receptor.
- Cell Culture Medium: DMEM/F12 or MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

- Assay Plates: 384-well, low-volume, white, solid-bottom plates.
- **LY2794193**: Prepare a stock solution in DMSO and serially dilute in assay buffer.
- Forskolin: Prepare a stock solution in DMSO. The final concentration should be determined empirically but is typically in the range of 1-10  $\mu\text{M}$ .<sup>[5]</sup>
- IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation. Prepare a stock solution in DMSO. A typical final concentration is 0.5 mM.
- HTRF cAMP Assay Kit: (e.g., from Cisbio Bioassays or Revvity). These kits typically contain:
  - cAMP-d2 (acceptor)
  - Anti-cAMP Cryptate (donor)
  - Lysis Buffer
  - cAMP standards
- Assay Buffer: HBSS or PBS with 0.1% BSA and 5 mM HEPES.
- HTRF-compatible plate reader.

## Experimental Workflow



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**Figure 2:** Experimental workflow for the cAMP assay.

## Step-by-Step Protocol

- Cell Preparation: a. Culture CHO-K1 or HEK293 cells expressing the mGlu3 receptor to approximately 80-90% confluency. b. On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution. c. Centrifuge the cells and resuspend the pellet in assay buffer containing 0.5 mM IBMX. d. Perform a cell count and adjust the cell density. The optimal cell number per well should be determined empirically but typically ranges from 2,000 to 10,000 cells per well for a 384-well plate.<sup>[6]</sup>
- Assay Procedure: a. Dispense 10 µL of the cell suspension into each well of a 384-well plate. b. Add 5 µL of the serially diluted **LY2794193** or vehicle control to the appropriate wells. c. Incubate the plate at room temperature for 15-30 minutes. d. Add 5 µL of forskolin solution (prepared at 4X the final desired concentration) to all wells except the negative control. The final concentration of forskolin should be at its EC80 to ensure a robust assay window. e. Incubate the plate at room temperature for 30 minutes.
- Detection: a. Following the manufacturer's instructions for the HTRF cAMP kit, prepare the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP Cryptate). b. Add 10 µL of the combined lysis and detection reagent mixture to each well. c. Seal the plate and incubate at room temperature for 60 minutes, protected from light.
- Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor). b. Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) \* 10,000. c. The signal is inversely proportional to the intracellular cAMP concentration. d. Plot the HTRF ratio against the logarithm of the **LY2794193** concentration. e. Fit the data using a four-parameter logistic equation to determine the IC50 value, which represents the concentration of **LY2794193** that causes a 50% inhibition of the forskolin-stimulated cAMP production.

## Conclusion

This application note provides a comprehensive framework for utilizing a cAMP assay to characterize the mGlu3 receptor agonist **LY2794193**. By measuring the inhibition of forskolin-stimulated cAMP production, researchers can obtain robust and quantitative data on the potency and efficacy of compounds targeting Gi/o-coupled receptors like mGlu3. Adherence to

the detailed protocol and careful optimization of experimental parameters will ensure high-quality, reproducible results for drug discovery and pharmacological studies.

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